molecular formula C15H12Cl2N2O B14007764 2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol CAS No. 38052-88-9

2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol

Cat. No.: B14007764
CAS No.: 38052-88-9
M. Wt: 307.2 g/mol
InChI Key: CWRTUAXYTICHTD-UHFFFAOYSA-N
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Description

2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenanthridine core substituted with dichloro groups and an aminoethanol moiety, making it a subject of interest in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol typically involves the following steps:

    Formation of the Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.

    Ethanol Addition: The final step involves the addition of an ethanol moiety to the amino group, typically under mild conditions using ethanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of phenanthridine oxides.

    Reduction: Formation of reduced phenanthridine derivatives.

    Substitution: Formation of substituted phenanthridine derivatives.

Scientific Research Applications

2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Known for its inhibitory activity against tyrosine kinase enzymes.

    4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol: Exhibits antiproliferative effects and induces cell death in cancer cells.

Uniqueness

2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol is unique due to its specific substitution pattern and the presence of an aminoethanol moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

38052-88-9

Molecular Formula

C15H12Cl2N2O

Molecular Weight

307.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenanthridin-6-yl)amino]ethanol

InChI

InChI=1S/C15H12Cl2N2O/c16-9-7-12-10-3-1-2-4-11(10)15(18-5-6-20)19-14(12)13(17)8-9/h1-4,7-8,20H,5-6H2,(H,18,19)

InChI Key

CWRTUAXYTICHTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=CC(=C3)Cl)Cl)N=C2NCCO

Origin of Product

United States

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